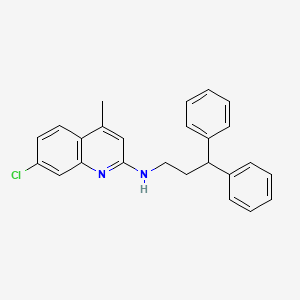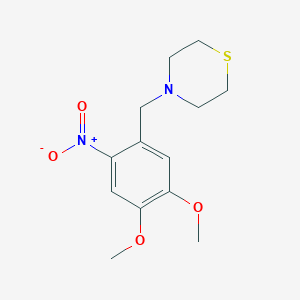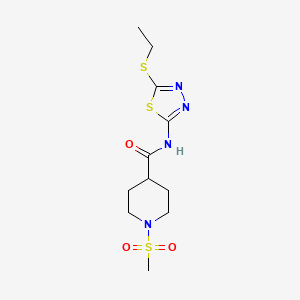
7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 7th position, a diphenylpropyl group at the nitrogen atom, and a methyl group at the 4th position. The compound’s distinct structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diphenylpropyl Group: The diphenylpropyl group can be attached through nucleophilic substitution reactions, often using alkyl halides and a suitable base.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and bases for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
7-chloro-4-methylquinoline: Lacks the diphenylpropyl group, resulting in different chemical and biological properties.
N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine: Lacks the chloro group, affecting its reactivity and interactions.
4-methylquinoline: A simpler structure with different applications and properties.
Uniqueness
7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
7-chloro-N-(3,3-diphenylpropyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2/c1-18-16-25(28-24-17-21(26)12-13-22(18)24)27-15-14-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,23H,14-15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBTYUYGWRKVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B4980794.png)
![[4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4980799.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-chlorobenzamide](/img/structure/B4980813.png)
![1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4980817.png)
![1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4980825.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![2-Methoxy-4-{[(4E)-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
![4-[4-[[5-(methoxymethyl)furan-2-yl]methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B4980848.png)

![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)
